molecular formula C12H12N4O4 B3106569 ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 15966-46-8

ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3106569
CAS No.: 15966-46-8
M. Wt: 276.25 g/mol
InChI Key: VCTNAOBUERBFPF-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

The synthesis of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound may also interact with enzymes and receptors involved in various biological processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Nitrophenyl Derivatives: Compounds containing the nitrophenyl group also exhibit diverse biological activities.

Biological Activity

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate (C12H12N4O4) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring and a nitrophenyl group. The molecular structure is stabilized by intramolecular hydrogen bonding, contributing to its stability and biological activity. The synthesis typically involves the reaction of ethyl acetoacetate with 1-azido-4-nitrobenzene under basic conditions, followed by crystallization from suitable solvents .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that this compound exhibits moderate to strong inhibitory effects against various bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Enterococcus faecalis

For instance, derivatives containing the triazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance these properties by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The potential anticancer activity of this compound has also been explored. Triazoles have been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies demonstrate that this compound can inhibit the growth of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound's mechanism may involve the modulation of specific signaling pathways that regulate cell survival and apoptosis .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazole derivatives, this compound exhibited notable antimicrobial activity against both tested Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Compound NameBacterial StrainMIC (µg/mL)
This compoundE. coli32
S. aureus16
K. pneumoniae64

This data indicates that the compound is particularly effective against Staphylococcus aureus compared to other strains .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of triazole derivatives found that this compound significantly reduced cell viability in HeLa cells after 24 hours of treatment. The study utilized MTT assays to quantify cell proliferation.

Cell LineTreatment Concentration (µM)Cell Viability (%)
HeLa1045
2030
5015

These results suggest a dose-dependent effect on cell viability, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

ethyl 5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)11-13-8(2)15(14-11)9-4-6-10(7-5-9)16(18)19/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTNAOBUERBFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172570
Record name Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15966-46-8
Record name Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15966-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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